molecular formula C12H15ClN2OS B2834840 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1189690-15-0

5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride

Cat. No. B2834840
CAS RN: 1189690-15-0
M. Wt: 270.78
InChI Key: RSJOGVRNZVOPKE-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzo[d]thiazole group, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of compounds similar to 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is characterized by a pyrrolidine ring and a benzo[d]thiazole group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The benzo[d]thiazole group is a type of heterocyclic compound .

Scientific Research Applications

Therapeutic Potential

The compound contains an imidazole ring, which is known for its broad range of chemical and biological properties . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Drug Discovery

The compound also contains a pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .

Herbicidal Activity

Phenoxy acids and their derivatives, which are structurally similar to the compound, are known for their herbicidal activity .

Anti-mycobacterial Agents

Phenoxy derivatives are also used as anti-mycobacterial agents .

Anticancer Drug Development

The compound’s structure suggests that it could potentially be developed as a potent anticancer drug . The molecular docking study on the Pd (II) complex interaction with DNA further confirmed its inhibition ability .

Antileishmanial and Antimalarial Evaluation

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound . This suggests that “5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride” could potentially have antileishmanial and antimalarial applications .

Future Directions

The future directions for research on 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its safety and hazards. This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.ClH/c1-15-9-4-5-11-10(8-9)13-12(16-11)14-6-2-3-7-14;/h4-5,8H,2-3,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJOGVRNZVOPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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